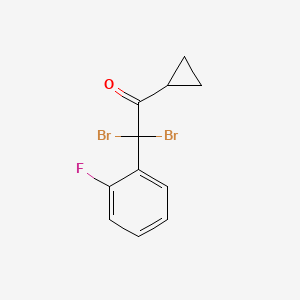
2,2-Dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
説明
2,2-Dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C11H9Br2FO and its molecular weight is 335.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,2-Dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, also known by its CAS number 2091625-61-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of bromine and fluorine substituents, which may influence its interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Information
- Molecular Formula : C11H9Br2FO
- Molecular Weight : 335.99 g/mol
- CAS Number : 2091625-61-3
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
The compound's structure includes a cyclopropyl group and a fluorophenyl moiety, which are significant for its biological activity.
Anticancer Potential
Preliminary research suggests that brominated compounds can inhibit cancer cell proliferation. The presence of bromine in this compound may enhance its ability to interact with DNA or other cellular targets involved in cancer progression. Further investigation is required to elucidate the specific mechanisms through which this compound may exert anticancer effects.
Enzyme Inhibition Studies
Enzyme inhibition studies are crucial for understanding the pharmacodynamics of new compounds. Compounds similar to this compound have been evaluated for their ability to inhibit key enzymes involved in various metabolic pathways. For example:
- Dihydroorotate Dehydrogenase (DHODH) : Inhibitors of DHODH have shown promise in treating autoimmune diseases and certain cancers. The potential of this compound as a DHODH inhibitor warrants further exploration.
Case Studies
- Study on Antimicrobial Activity :
-
Cancer Cell Line Studies :
- Research into halogenated compounds revealed that certain derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The structural similarities suggest that this compound may exhibit similar properties pending empirical validation.
- Reference : Recent findings in pharmacological studies .
科学的研究の応用
Medicinal Chemistry
Role as a Pharmaceutical Impurity
One of the primary applications of 2,2-dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is its identification as an impurity in the synthesis of Prasugrel, an antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome. Understanding impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. The presence of such impurities can affect drug stability and patient safety, making their study essential in drug development processes.
Case Study: Prasugrel Synthesis
In a study examining the synthesis of Prasugrel, researchers identified this compound as a significant impurity. The characterization and quantification of this impurity were critical for optimizing the synthesis route and improving the overall yield of the desired product. Analytical techniques such as HPLC (High Performance Liquid Chromatography) were employed to monitor impurity levels during the synthesis process.
Potential Therapeutic Applications
While primarily recognized for its role as an impurity, there is emerging interest in exploring the compound's pharmacological properties. Initial studies suggest that halogenated compounds like this compound may exhibit biological activity due to their structural characteristics.
Preliminary Research Insights
Research indicates that compounds with similar structures may possess anti-inflammatory or anticancer properties. Further investigation is required to elucidate the specific biological activities of this compound and its potential therapeutic uses.
Analytical Applications
Development of Analytical Methods
The analysis of this compound has led to advancements in analytical chemistry techniques. The need to accurately quantify this compound in pharmaceutical formulations has spurred developments in methodologies such as:
- Mass Spectrometry (MS) : Used for precise molecular weight determination and structural elucidation.
- Nuclear Magnetic Resonance (NMR) : Employed for detailed structural analysis.
These methods enhance the reliability of quality control processes in pharmaceutical manufacturing.
特性
IUPAC Name |
2,2-dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2FO/c12-11(13,10(15)7-5-6-7)8-3-1-2-4-9(8)14/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRGMZFYOJZEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















